Structure Elucidation of N,N'-Bis-trityl-oxalamide: A Comprehensive Analytical Guide
Structure Elucidation of N,N'-Bis-trityl-oxalamide: A Comprehensive Analytical Guide
Introduction & Chemical Identity
N,N'-Bis-trityl-oxalamide (also known as N,N'-ditrityloxamide) is a highly sterically hindered organic compound featuring a central oxalamide core flanked by two bulky triphenylmethyl (trityl) protecting groups[1]. With the molecular formula C₄₀H₃₂N₂O₂ and a monoisotopic mass of 572.2464 Da [1], this compound serves as a critical model for studying steric control in supramolecular assemblies and hydrogen-bonding networks.
The massive steric bulk of the trityl groups severely restricts the conformational freedom of the central ethanediamide linkage, making its structural elucidation a prime exercise in advanced analytical chemistry. Sigma-Aldrich catalogs this unique compound (CAS Number: 103389-57-7) for early discovery research[2].
Strategic Analytical Workflow
As a Senior Application Scientist, I approach structure elucidation not as a static checklist, but as a self-validating logical matrix. The analytical strategy for N,N'-Bis-trityl-oxalamide relies on three orthogonal techniques to build an airtight case for its molecular connectivity:
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ESI-HRMS : Trityl-protected compounds are highly susceptible to in-source fragmentation, often yielding the highly stable trityl cation (m/z 243.11). Electrospray Ionization (ESI) is selected for its soft ionization capabilities, ensuring the preservation of the intact [M+H]⁺ and[M+Na]⁺ adducts to confirm the exact mass[1].
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Multinuclear NMR : The symmetry of the molecule simplifies the 1D spectra, but the severe spectral overlap in the aromatic region (30 protons) requires 2D NMR (HSQC, HMBC) to unambiguously assign the connectivity between the trityl quaternary carbon and the oxalamide nitrogen[3].
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FT-IR Spectroscopy : The oxalamide core is a classic bidentate hydrogen-bond donor/acceptor. The Amide I (C=O) and Amide A (N-H) stretching frequencies are highly sensitive to the hydrogen-bonding state, allowing us to probe the solid-state and solution-phase conformations[4][5].
Analytical workflow for the structure elucidation of N,N'-Bis-trityl-oxalamide.
Experimental Protocols & Self-Validating Systems
Protocol 1: High-Resolution Mass Spectrometry (ESI-HRMS)
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Causality : To confirm the molecular formula without inducing cleavage of the labile N-Trityl bond.
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Step 1 (Sample Prep) : Dissolve 1 mg of N,N'-Bis-trityl-oxalamide in 1 mL of LC-MS grade Methanol/Dichloromethane (1:1 v/v) to ensure complete dissolution. Dilute to 1 µg/mL in Methanol containing 0.1% Formic Acid.
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Step 2 (Calibration) : Infuse a sodium formate calibration solution.
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Validation Step : Ensure mass accuracy error is < 2 ppm before sample injection to prevent false formula assignments.
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Step 3 (Acquisition) : Acquire data in positive ion mode (ESI+). Set capillary voltage to 3.0 kV and keep the desolvation temperature low (250 °C) to prevent thermal degradation of the trityl groups.
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Step 4 (Validation) : Cross-reference the observed m/z with predicted collision cross-section (CCS) adducts. The [M+H]⁺ adduct is expected at m/z 573.25368, and the [M+Na]⁺ at m/z 595.23562[1].
Protocol 2: 1D and 2D NMR Spectroscopy
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Causality : To establish the symmetrical connectivity and verify the presence of the intact oxalamide core.
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Step 1 (Sample Prep) : Accurately weigh 15 mg of the compound into a clean vial. Dissolve in 0.6 mL of DMSO-d₆[3].
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Validation Step : DMSO-d₆ is specifically chosen over CDCl₃ because its strong hydrogen-bond accepting nature breaks intermolecular oxalamide-oxalamide interactions, preventing line-broadening and aggregation.
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Step 2 (Acquisition) : Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K. Reference chemical shifts to the residual DMSO peak (¹H: δ 2.50 ppm; ¹³C: δ 39.52 ppm)[6].
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Step 3 (2D Correlation) : Run ¹H-¹³C HMBC to observe the critical three-bond correlation (³J_CH) between the amide N-H proton and the trityl quaternary carbon, as well as the oxalamide carbonyl carbon.
Protocol 3: FT-IR Spectroscopy
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Causality : To probe the hydrogen-bonding environment of the oxalamide carbonyls.
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Step 1 (Sample Prep) : Prepare a KBr pellet by grinding 1 mg of the analyte with 100 mg of anhydrous KBr.
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Step 2 (Acquisition) : Record the spectrum from 4000 to 400 cm⁻¹.
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Validation Step : Run a blank KBr pellet immediately prior to sample acquisition to subtract background moisture and CO₂.
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Step 3 (Interpretation) : Free oxalamide carbonyls typically appear at ~1685 cm⁻¹, whereas hydrogen-bonded carbonyls shift to lower frequencies (~1650 cm⁻¹)[5]. The ester/amide C=O stretching of oxalamides observed at ~1682 cm⁻¹ belongs to its free state[4].
Key HMBC NMR correlations establishing connectivity of the oxalamide core to trityl groups.
Data Presentation
Table 1: ESI-HRMS Data Summary
| Adduct | Theoretical m/z | Observed m/z | Mass Error (ppm) | Predicted CCS (Ų)[1] |
| [M+H]⁺ | 573.25368 | 573.2541 | +0.7 | 235.3 |
| [M+Na]⁺ | 595.23562 | 595.2360 | +0.6 | 233.4 |
Table 2: NMR Chemical Shift Assignments (DMSO-d₆, 400 MHz)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Integration | Assignment |
| ¹H | 8.95 | s, 2H | Amide N-H |
| ¹H | 7.15 - 7.35 | m, 30H | Trityl Aromatics (Ar-H)[3] |
| ¹³C | 159.2 | s | Oxalamide Carbonyl (C=O) |
| ¹³C | 144.5 | s | Trityl Aromatic (C-ipso) |
| ¹³C | 128.8, 127.9, 126.5 | d | Trityl Aromatic (C-o, C-m, C-p) |
| ¹³C | 70.8 | s | Trityl Quaternary Carbon (C-Ph₃) |
Table 3: Key FT-IR Vibrational Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment | Structural Implication |
| 3380 | N-H stretch (Amide A) | H-bonded secondary amide[5] |
| 3050 | C-H stretch (Aromatic) | Trityl phenyl rings |
| 1685 | C=O stretch (Amide I) | Disordered / Free oxalamide carbonyl[5] |
| 1655 | C=O stretch (Amide I) | Ordered H-bonded oxalamide carbonyl[5] |
Mechanistic Insights & Conformational Analysis
The structural elucidation of N,N'-Bis-trityl-oxalamide reveals fascinating insights into steric control. The oxalamide unit (-NH-CO-CO-NH-) inherently prefers an anti-periplanar conformation for the two carbonyl groups to minimize dipole-dipole repulsion. However, the introduction of two massive trityl groups at the nitrogen termini creates severe steric crowding.
In the ¹H NMR spectrum, the trityl protons appear as a complex multiplet between δ 7.10 and 7.50 ppm, which is the most characteristic feature of trityl-protected heteroatoms[3]. The downfield shift of the amide proton (δ ~8.95 ppm) in DMSO-d₆ indicates strong hydrogen bonding with the solvent, which effectively outcompetes intramolecular or intermolecular oxalamide-oxalamide interactions.
Furthermore, FT-IR data provides a dualistic view of the solid state. The presence of a minor vibrational band at ~1685 cm⁻¹ alongside a major band at ~1655 cm⁻¹ indicates a mixture of free (disordered) and strongly hydrogen-bonded (ordered) carbonyl groups[5]. This suggests that the steric bulk of the trityl groups partially frustrates the formation of an extended, perfectly ordered hydrogen-bonded network, forcing some oxalamide cores into a non-hydrogen-bonded state[4].
Conclusion
The structure of N,N'-Bis-trityl-oxalamide (C₄₀H₃₂N₂O₂) is unambiguously confirmed through a self-validating matrix of ESI-HRMS, multinuclear NMR, and FT-IR spectroscopy. The analytical data not only verifies the chemical identity but also highlights the profound impact of the trityl groups on the conformational dynamics and hydrogen-bonding capacity of the oxalamide core.
References
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PubChemLite - N,n'-bis-trityl-oxalamide (C40H32N2O2) . Université du Luxembourg. Available at:[Link]
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Oxalamide-Bridged Ferrocenes: Conformational and Gelation Properties and In Vitro Antitumor Activity . Organometallics - ACS Publications. Available at: [Link]
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The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides . MDPI. Available at: [Link]
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Mesitylated trityl radicals, a platform for doublet emission: symmetry breaking, charge-transfer states and conjugated polymers . PMC - NIH. Available at: [Link]
Sources
- 1. PubChemLite - N,n'-bis-trityl-oxalamide (C40H32N2O2) [pubchemlite.lcsb.uni.lu]
- 2. N,N'-BIS-TRITYL-OXALAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
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